REACTION_CXSMILES
|
[CH3:1][C:2]([OH:6])([C:4]#[CH:5])[CH3:3].[Si:7](OS(C(F)(F)F)(=O)=O)([C:10]([CH3:13])([CH3:12])[CH3:11])([CH3:9])[CH3:8]>C(Cl)Cl>[C:10]([Si:7]([O:6][C:2]([CH3:3])([CH3:1])[C:4]#[CH:5])([CH3:9])[CH3:8])([CH3:13])([CH3:12])[CH3:11]
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Name
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|
Quantity
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2.2 g
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Type
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reactant
|
Smiles
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CC(C)(C#C)O
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Name
|
|
Quantity
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50 mL
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Type
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solvent
|
Smiles
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C(Cl)Cl
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Name
|
|
Quantity
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6.6 mL
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Type
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reactant
|
Smiles
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[Si](C)(C)(C(C)(C)C)OS(=O)(=O)C(F)(F)F
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Name
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|
Quantity
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1.5 mL
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Type
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reactant
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Smiles
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[Si](C)(C)(C(C)(C)C)OS(=O)(=O)C(F)(F)F
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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WAIT
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Details
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After 16 hours at room temperature
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Duration
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16 h
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Type
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CUSTOM
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Details
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the reaction was quenched with 10% HOAc aqueous solution (400 mL)
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Type
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EXTRACTION
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Details
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The product was extracted with DCM (2×200 mL)
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Type
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WASH
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Details
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The combined organic layers were washed with brine
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Type
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CUSTOM
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Details
|
dried
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Type
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CONCENTRATION
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Details
|
concentrated
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Type
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CUSTOM
|
Details
|
Purification of the crude on silica gel column (Foxy, 3:7 EtOAc/Hexane)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)[Si](C)(C)OC(C#C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.12 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 79.3% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |